1,1,1,3,5,5,5-Heptafluoropentane-2,4-diimine
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Overview
Description
1,1,1,3,5,5,5-Heptafluoropentane-2,4-diimine is a fluorinated organic compound with the molecular formula C5HF7N2. This compound is characterized by the presence of seven fluorine atoms and two imine groups, making it highly electronegative and reactive. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,3,5,5,5-Heptafluoropentane-2,4-diimine can be synthesized through the reaction of 1,1,1,3,5,5,5-Heptafluoropentane-2,4-dione with ammonia or primary amines under controlled conditions. The reaction typically involves:
Reactants: 1,1,1,3,5,5,5-Heptafluoropentane-2,4-dione and ammonia or primary amines.
Solvent: Anhydrous ethanol or methanol.
Temperature: Room temperature to 50°C.
Reaction Time: 12-24 hours.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification steps: Such as distillation or recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,5,5,5-Heptafluoropentane-2,4-diimine undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form amines or other reduced products.
Substitution: Undergoes nucleophilic substitution reactions due to the presence of fluorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, hydroxides, and amines.
Major Products Formed
Oxidation: Formation of oxides and fluorinated by-products.
Reduction: Formation of amines and partially fluorinated compounds.
Substitution: Formation of substituted fluorinated compounds.
Scientific Research Applications
1,1,1,3,5,5,5-Heptafluoropentane-2,4-diimine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and fluorination reactions.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in drug development and as a diagnostic tool.
Industry: Used in the production of fluorinated polymers and materials.
Mechanism of Action
The mechanism of action of 1,1,1,3,5,5,5-Heptafluoropentane-2,4-diimine involves its high electronegativity and reactivity due to the presence of fluorine atoms. It can interact with various molecular targets, including:
Enzymes: Inhibiting enzyme activity by binding to active sites.
Proteins: Modifying protein structure and function through fluorination.
Pathways: Affecting metabolic pathways by altering the activity of key enzymes.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,5,5,5-Heptafluoropentane-2,4-dione: A precursor in the synthesis of 1,1,1,3,5,5,5-Heptafluoropentane-2,4-diimine.
Hexafluoroacetylacetone: Another fluorinated compound with similar reactivity but different applications.
1,1,1-Trifluoro-2,4-pentanedione: A related compound with fewer fluorine atoms and different chemical properties.
Uniqueness
This compound is unique due to its high fluorine content and the presence of imine groups, which confer distinct reactivity and applications compared to other fluorinated compounds.
Properties
CAS No. |
391204-73-2 |
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Molecular Formula |
C5H3F7N2 |
Molecular Weight |
224.08 g/mol |
IUPAC Name |
1,1,1,3,5,5,5-heptafluoropentane-2,4-diimine |
InChI |
InChI=1S/C5H3F7N2/c6-1(2(13)4(7,8)9)3(14)5(10,11)12/h1,13-14H |
InChI Key |
DYJKXESOLVCNQQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=N)C(F)(F)F)(C(=N)C(F)(F)F)F |
Origin of Product |
United States |
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